molecular formula C23H19BrN2O2 B4354372 5-(4-bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine CAS No. 303060-81-3

5-(4-bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B4354372
CAS No.: 303060-81-3
M. Wt: 435.3 g/mol
InChI Key: MSPMMWWNSXFDOF-UHFFFAOYSA-N
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Description

5-(4-Bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a heterocyclic compound featuring a fused pyrazolo-benzoxazine scaffold. Its structure includes a bromophenyl group at position 5 and a methoxyphenyl group at position 2, which influence its physicochemical and pharmacological properties.

Properties

IUPAC Name

5-(4-bromophenyl)-2-(4-methoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN2O2/c1-27-18-12-8-15(9-13-18)20-14-21-19-4-2-3-5-22(19)28-23(26(21)25-20)16-6-10-17(24)11-7-16/h2-13,21,23H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSPMMWWNSXFDOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

303060-81-3
Record name 5-(4-BR-PHENYL)-2-(4-METHOXYPHENYL)-1,10B-DIHYDROPYRAZOLO(1,5-C)(1,3)BENZOXAZINE
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

5-(4-bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on available research.

Molecular Characteristics

  • IUPAC Name: this compound
  • Molecular Formula: C20H21BrN2O2
  • Molecular Weight: 401.3 g/mol
  • CAS Number: 303060-89-1

Structural Features

The compound features a unique structural arrangement that includes a pyrazolo-benzoxazine core. The presence of bromine and methoxy groups significantly influences its reactivity and biological activity.

PropertyValue
Molecular FormulaC20H21BrN2O2
Molecular Weight401.3 g/mol
IUPAC NameThis compound
CAS No.303060-89-1

Anticancer Properties

Research indicates that compounds within the benzoxazine family exhibit significant anticancer activities. For instance, studies have shown that derivatives of benzoxazines can inhibit cell proliferation in various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Case Study: Anticancer Evaluation

A study conducted on similar benzoxazine derivatives revealed their ability to induce apoptosis in cancer cells by activating caspase pathways. The effectiveness was evaluated against several cancer types, including breast and lung cancer cells.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Benzoxazines are known to exhibit activities against a range of pathogens:

  • Bacterial Inhibition: Compounds similar to this compound have shown effectiveness against Gram-positive and Gram-negative bacteria.
  • Fungal Activity: Some derivatives have demonstrated antifungal properties against strains like Candida albicans.

The exact mechanism of action for this compound is not fully elucidated but is believed to involve:

  • Interaction with Enzymes: The compound may inhibit key enzymes involved in cell proliferation and survival.
  • Receptor Modulation: It might interact with specific receptors or proteins that regulate cellular pathways related to cancer and infection.

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Formation of the Pyrazole Ring: This involves the reaction of hydrazine derivatives with α,β-unsaturated carbonyl compounds.
  • Cyclization to Form the Benzoxazine: High-temperature conditions facilitate the cyclization process.

Chemical Reactivity

This compound can undergo various chemical reactions including:

  • Oxidation: Using agents like potassium permanganate.
  • Reduction: Via lithium aluminum hydride.
  • Substitution Reactions: The bromine atom can be replaced with other functional groups under suitable conditions.

Comparative Analysis with Similar Compounds

Benzoxazines share structural similarities with other heterocycles but differ in their biological profiles due to variations in substituents. For example:

Compound NameBiological ActivityUnique Features
Compound AAnticancerContains a methoxy group
Compound BAntimicrobialFeatures a halogen substitution

Comparison with Similar Compounds

Structural Variations and Substitution Patterns

The target compound’s analogs differ primarily in substituent type, position, and halogenation. Key examples include:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol)
5-(4-Bromophenyl)-9-chloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (5), Cl (9), OMe (2) C₂₃H₁₈BrClN₂O₂ 469.76
5-(4-Bromophenyl)-7,9-dichloro-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (5), Cl (7,9), OMe (2) C₂₃H₁₇BrCl₂N₂O₂ 504.67
5-(4-Butoxyphenyl)-2-(4-ethoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine OBu (5), OEt (2) C₂₈H₃₁N₂O₂ 443.57
9-Bromo-5-(4-fluorophenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine Br (9), F (5), Me (2) C₂₃H₁₈BrFN₂O 437.30

Key Observations :

  • Halogenation: Bromine at position 5 (common in ) enhances molecular weight and may improve lipophilicity.
  • Alkoxy Groups : Methoxy (OMe) and ethoxy (OEt) substituents at position 2 improve solubility compared to alkyl groups (e.g., butoxy in ) but reduce metabolic stability .
Physicochemical Properties
  • Molecular Weight : The target compound’s analogs range from 437.30 to 555.50 g/mol (see for a benzyloxy analog), indicating moderate compliance with Lipinski’s rule (<500 g/mol).
  • For example, the butoxy/ethoxy analog has a PSA of ~60 Ų, favoring membrane permeability .
  • Lipophilicity (LogP) : Bromine and chlorine substituents raise LogP (e.g., ~4.5 for ), suggesting higher tissue penetration but possible toxicity risks .
Pharmacological and Bioavailability Considerations
  • Drug-Likeness: Analogs such as 2-aryl-5-pyridin-3/4-yl derivatives (e.g., ) comply with Lipinski’s and Veber’s rules (molecular weight <500, hydrogen bond donors/acceptors ≤5/10, rotatable bonds ≤10), indicating oral bioavailability .
  • Synthetic Accessibility: The target compound’s synthesis likely involves multi-component reactions, as seen in pyrano[2,3-c]pyrazole precursors (e.g., ). Chlorinated analogs require careful regioselective halogenation .
  • Bioactivity Trends : Fluorophenyl and methylphenyl substituents (e.g., ) may enhance receptor binding affinity, while bulky groups like benzyloxy () could sterically hinder target interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-(4-bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Reactant of Route 2
5-(4-bromophenyl)-2-(4-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

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